![molecular formula C12H14N4O2S2 B2804665 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pyridine-3-sulfonamide CAS No. 1796945-91-9](/img/structure/B2804665.png)
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pyridine-3-sulfonamide
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Overview
Description
“N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pyridine-3-sulfonamide” is a chemical compound that contains a pyrrolidine ring, a thiazole ring, and a pyridine ring . Pyrrolidine is a five-membered ring with nitrogen heterocycles, widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine, thiazole, and pyridine rings . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidine, thiazole, and pyridine rings . The pyrrolidine ring can undergo various reactions due to its saturated scaffold . The thiazole ring is also reactive, with many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, which include the compound , have been found to exhibit antimicrobial activity . This makes them potentially useful in the development of new antimicrobial drugs.
Antifungal Activity
In addition to their antimicrobial properties, thiazole derivatives have also demonstrated antifungal activity . This suggests potential applications in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have shown antiviral properties . This indicates potential use in the development of antiviral drugs.
Anti-inflammatory and Analgesic Activity
Thiazole compounds have been found to possess anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain.
Anticancer Activity
Thiazole derivatives have demonstrated anticancer properties . This suggests potential applications in cancer treatment.
Neuroprotective Activity
Thiazole compounds have shown neuroprotective effects . This indicates potential use in the treatment of neurological disorders.
Agricultural Applications
Some thiazole derivatives have been found to promote plant growth and increase seed yield and oil content . This suggests potential applications in agriculture.
COX-1 Inhibitory Activity
Thiazole derivatives have shown weak COX-1 inhibitory activity . This suggests potential applications in the development of drugs for conditions that can be treated by inhibiting COX-1, such as inflammation and pain.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c17-20(18,11-2-1-4-13-8-11)15-10-3-6-16(9-10)12-14-5-7-19-12/h1-2,4-5,7-8,10,15H,3,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCRWGDOADUPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CN=CC=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pyridine-3-sulfonamide |
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